4-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Description
The compound 4-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative featuring a trifluoromethyl group at position 3, a methyl group at position 1, and two distinct halogenated aromatic substituents. Pyrazole derivatives are widely studied for their antimicrobial, antifungal, and anti-inflammatory properties, with halogenation and sulfanyl groups often enhancing metabolic stability and target binding .
Properties
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanylmethyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl3F3N2OS/c1-27-18(28-16-7-6-12(20)8-15(16)22)13(17(26-27)19(23,24)25)10-29-9-11-4-2-3-5-14(11)21/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQMXHZWPNWTNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CSCC2=CC=CC=C2Cl)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl3F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous pyrazole derivatives, focusing on substituent effects, structural conformations, and reported bioactivities.
Structural Analogues and Substituent Effects
Key Findings from Comparative Analysis
Halogenation Effects: Chlorine substituents (e.g., 2-chlorophenyl, 2,4-dichlorophenoxy) improve lipophilicity and intermolecular halogen bonding, critical for target binding in antimicrobial applications . Fluorine substituents (e.g., in ’s triazolyl groups) enhance metabolic stability and electron-withdrawing effects, altering electronic distribution in the pyrazole core .
Sulfanyl and Sulfanyl-Methyl Linkages :
- Sulfanyl groups (e.g., in the target compound and CAS 318248-41-8) promote sulfur-mediated interactions (e.g., hydrogen bonding, van der Waals forces) with biological targets .
- The sulfanyl-methyl bridge in the target compound may increase conformational flexibility compared to rigid triazole-linked analogues () .
Trifluoromethyl Group :
- The trifluoromethyl group at position 3 is a common feature in bioactive pyrazoles, contributing to enhanced stability and resistance to oxidative metabolism .
Crystal Packing and Isostructurality :
- Isostructural compounds (e.g., ’s chloro/bromo derivatives) exhibit nearly identical packing motifs, with halogen size (Cl vs. Br) minimally affecting overall conformation but influencing intermolecular distances .
Biological Activity Trends: Compounds with 4-chlorophenyl or 2,4-dichlorophenoxy groups (e.g., target compound, CAS 318248-41-8) show promise in antimicrobial contexts, though specific data for the target compound remains unreported . Methoxy-substituted derivatives (e.g., ’s compound) prioritize solubility over potency, suggesting substituent choice depends on application .
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